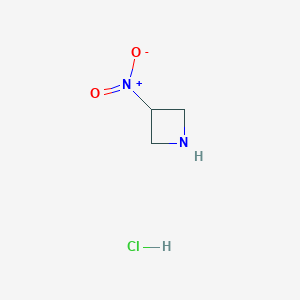
1-(Carboxymethyl)pyridin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Carboxymethyl)pyridin-1-ium iodide is an organic compound with the molecular formula C7H8INO2. It is a pyridinium salt, characterized by the presence of a carboxymethyl group attached to the nitrogen atom of the pyridine ring.
Méthodes De Préparation
The synthesis of 1-(Carboxymethyl)pyridin-1-ium iodide typically involves the reaction of pyridine with iodomethane in the presence of a base, followed by the addition of chloroacetic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
1-(Carboxymethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group, leading to the formation of esters, amides, or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alcohols can yield esters, while the reaction with amines can produce amides .
Applications De Recherche Scientifique
1-(Carboxymethyl)pyridin-1-ium iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids and catalysts.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(Carboxymethyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pyridinium ring can also participate in π-π stacking interactions, further enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Carboxymethyl)pyridin-1-ium iodide include other pyridinium salts such as 2-chloro-1-methylpyridinium iodide and 1-methylpyridinium iodide. These compounds share structural similarities but differ in their functional groups and reactivity. For example, 2-chloro-1-methylpyridinium iodide is commonly used as a dehydrating agent in organic synthesis, while 1-methylpyridinium iodide is used in the preparation of pyridinium-based ionic liquids .
This compound stands out due to its unique carboxymethyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-pyridin-1-ium-1-ylacetic acid;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.HI/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIASUSGIPZOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)O.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-chloropyridin-3-yl)sulfonyl]-2,3-dihydro-1-benzofuran-5-carboxamide](/img/structure/B2453321.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]furan-2-carboxamide](/img/structure/B2453322.png)
![Ethyl 4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2453323.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2453326.png)



![2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2453332.png)



![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)

